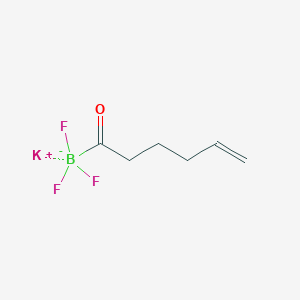
1-Ethyl-3-methyl-1-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-1-(o-tolyl)urea is an organic compound with the molecular formula C₁₁H₁₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by ethyl, methyl, and o-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1-(o-tolyl)urea can be synthesized through the reaction of o-toluidine with ethyl isocyanate and methyl isocyanate. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise addition of reactants, temperature control, and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-1-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Ethyl-3-methyl-1-(o-tolyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-1-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-3-methyl-1-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-Ethyl-3-methyl-1-(m-tolyl)urea: Similar structure but with a meta-tolyl group.
1-Ethyl-3-methyl-1-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: 1-Ethyl-3-methyl-1-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The ortho position can lead to steric hindrance, affecting how the compound interacts with other molecules.
Properties
CAS No. |
20722-61-6 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-ethyl-3-methyl-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C11H16N2O/c1-4-13(11(14)12-3)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3,(H,12,14) |
InChI Key |
HMPWDAVSLOXORS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


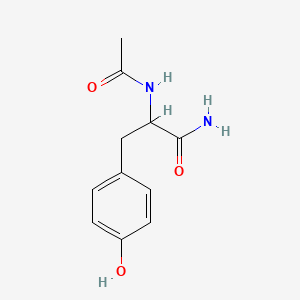
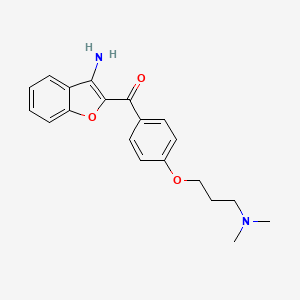
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
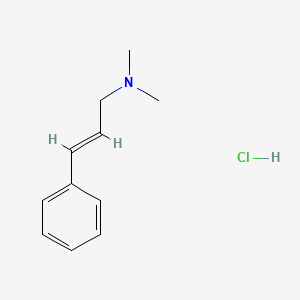
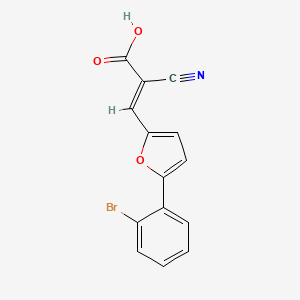
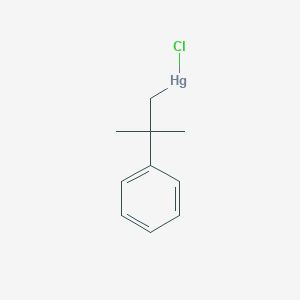
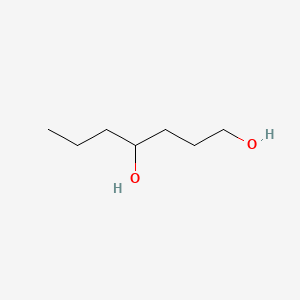
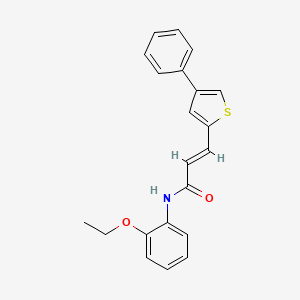
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)
![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
